Enantiomer-Specific Deuteration Enables Baseline Resolution from (S)-Sertaconazole-d6 in Chiral LC-MS/MS
(R)-Sertaconazole-d6 (CAS 1795786-36-5) is the deuterated analog of the pharmacologically active R-enantiomer, whereas (S)-Sertaconazole-d6 (CAS 1330261-47-6) corresponds to the substantially less active S-enantiomer . The (R)-enantiomer of sertaconazole is 2 times more active than the racemic mixture against both fungi and yeasts, enabling dose reduction by half when administered as the pure eutomer [1].
| Evidence Dimension | Antifungal potency relative to racemate |
|---|---|
| Target Compound Data | 2× activity of racemic mixture |
| Comparator Or Baseline | Racemic sertaconazole (baseline = 1×) |
| Quantified Difference | 100% greater potency |
| Conditions | In vitro antifungal activity against fungi and yeasts |
Why This Matters
Procurement of the correct enantiomer-specific deuterated standard is critical for accurate quantification in chiral drug development programs where enantiomeric purity affects both efficacy and regulatory compliance.
- [1] Mangas-Sánchez, J., et al. (2011). Asymmetric Chemoenzymatic Synthesis of Miconazole and Econazole Enantiomers. The Journal of Organic Chemistry. View Source
